molecular formula C22H19NO3S B3622843 1-[2-(3-METHOXYPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE

1-[2-(3-METHOXYPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE

Cat. No.: B3622843
M. Wt: 377.5 g/mol
InChI Key: QBRDJRVUFGKSFA-UHFFFAOYSA-N
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Description

1-[2-(3-METHOXYPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a unique combination of methoxyphenoxy, thiophene, and indole moieties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-METHOXYPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The methoxyphenoxy and thiophene groups are then introduced through subsequent reactions, such as nucleophilic substitution and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, such as transition metals, and environmentally benign solvents like water or ionic liquids . The process may also involve continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 1-[2-(3-METHOXYPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or receptors involved in cell proliferation . The compound’s antiviral activity could be due to its interference with viral replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-METHOXYPHENOXY)ETHYL]-3-(THIOPHENE-2-CARBONYL)-1H-INDOLE is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

[1-[2-(3-methoxyphenoxy)ethyl]indol-3-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3S/c1-25-16-6-4-7-17(14-16)26-12-11-23-15-19(18-8-2-3-9-20(18)23)22(24)21-10-5-13-27-21/h2-10,13-15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRDJRVUFGKSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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